
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is a chemical compound with the molecular formula C15H13FO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a fluoro substituent, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation, and the fluoro substituent is added via fluorination reactions. Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester include:
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
特性
分子式 |
C15H13FO4 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-5-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13FO4/c1-3-19-15(18)11-7-10-5-4-6-12(16)14(10)13(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |
InChIキー |
KCNSVKIHOXYJSZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2F)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)



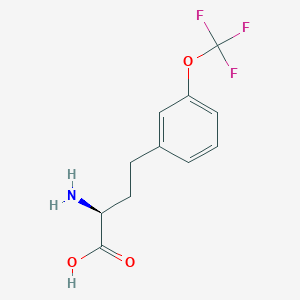
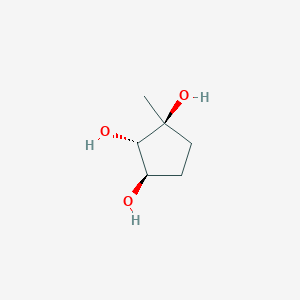
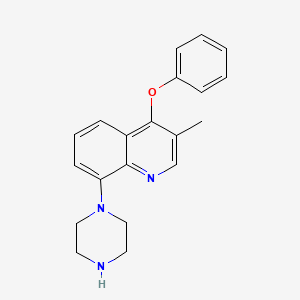

![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
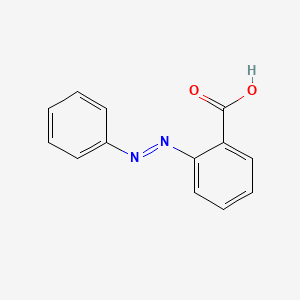
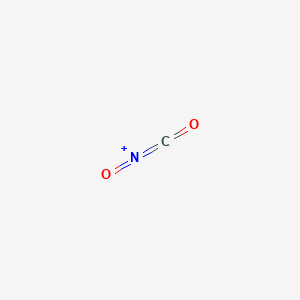
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
